

Introduction: Streamlining Access to a Privileged Heterocyclic Scaffold

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Compound of Interest

Compound Name: *furo[3,2-c]pyridin-4(5H)-one*

Cat. No.: B1296045

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The *furo[3,2-c]pyridine* core is a significant heterocyclic scaffold, forming the structural basis of numerous compounds with diverse and potent biological activities. Its derivatives are actively investigated in drug discovery programs targeting a range of therapeutic areas. Traditionally, the synthesis of such fused ring systems involves multi-step sequences that are often time-consuming, generate considerable waste, and result in modest overall yields.

This application note presents a robust and efficient one-pot protocol for the synthesis of substituted ***furo[3,2-c]pyridin-4(5H)-ones***. By leveraging a palladium- and copper-catalyzed domino reaction, this methodology combines a Sonogashira cross-coupling with a subsequent intramolecular cyclization in a single synthetic operation. This approach offers significant advantages in terms of operational simplicity, atom economy, and time efficiency, providing researchers with a reliable and scalable route to this valuable class of compounds.

Scientific Rationale: A Domino Approach to Molecular Complexity

The convergence of multiple bond-forming events in a single pot, known as a tandem or domino reaction, represents a powerful strategy in modern organic synthesis. The protocol described herein employs this principle to construct the ***furo[3,2-c]pyridin-4(5H)-one*** skeleton from readily available 3-halo-4-hydroxypyridines and terminal alkynes.

The core of this transformation is a Sonogashira cross-coupling reaction, a cornerstone of C-C bond formation.^[1] This is immediately followed by an intramolecular cyclization, specifically a

5-exo-dig ring closure, to construct the furan ring.

The proposed mechanism proceeds through two key catalytic cycles:

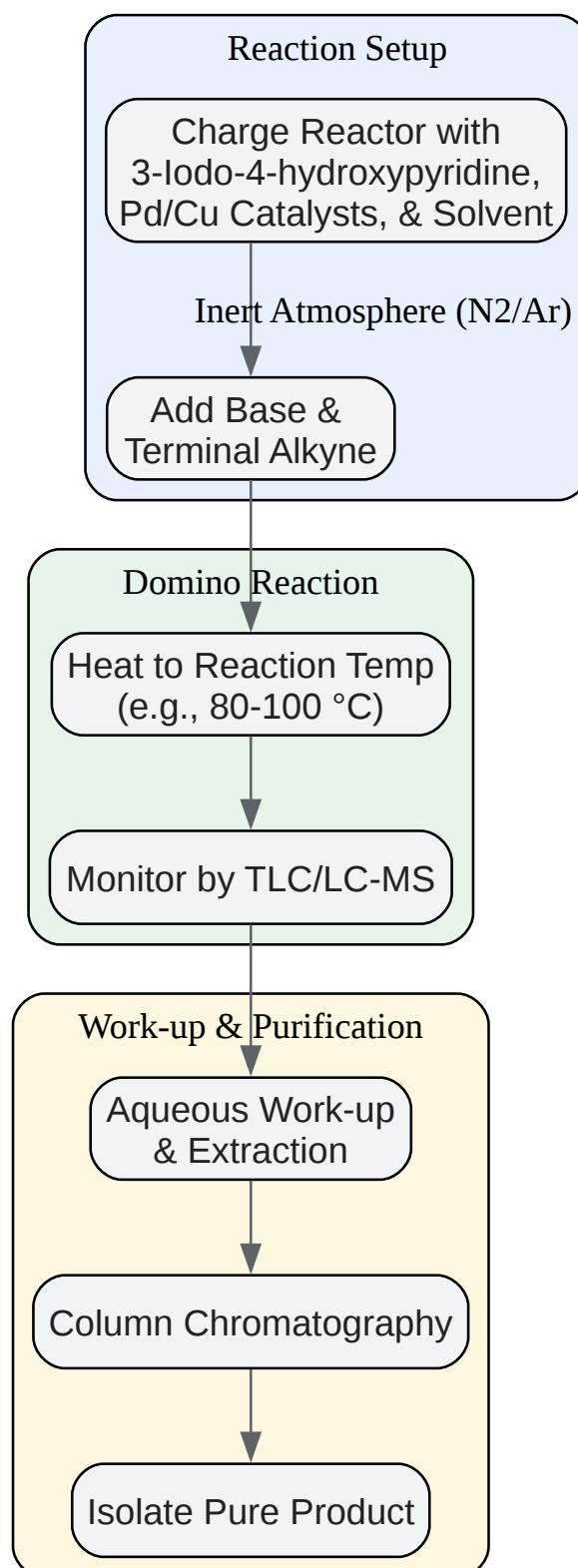
- Sonogashira Coupling: The reaction is initiated by the oxidative addition of a Pd(0) species to the C-X bond (where X is typically I or Br) of the pyridinone starting material. Concurrently, a copper(I) acetylide is formed from the terminal alkyne and the copper co-catalyst. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the 3-alkynylpyridinone intermediate and regenerates the Pd(0) catalyst. [\[2\]](#)
- Intramolecular Cyclization: The hydroxyl group at the C4 position of the pyridinone then attacks the newly installed alkyne tether in an intramolecular fashion. This nucleophilic addition is promoted by the reaction conditions and leads to the formation of the five-membered furan ring, yielding the final **furo[3,2-c]pyridin-4(5H)-one** product.

This one-pot sequence is highly efficient as it avoids the isolation and purification of the alkynylated intermediate, thereby reducing solvent usage and minimizing product loss.

Visualizing the Synthetic Strategy

Overall Experimental Workflow

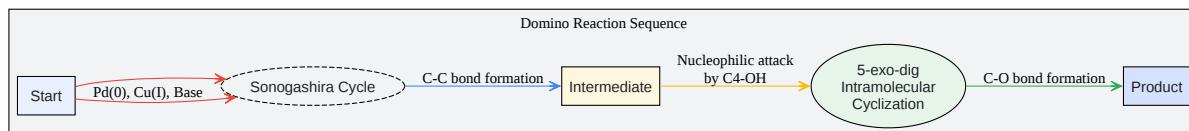
The following diagram outlines the streamlined process from starting materials to the final purified product.

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Caption: High-level workflow for the one-pot synthesis.

Proposed Catalytic Mechanism

The diagram below illustrates the key bond-forming steps in the domino Sonogashira coupling and intramolecular cyclization sequence.



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